Sodium;borate;pentahydrate

Description

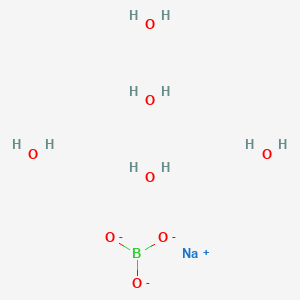

Sodium borate pentahydrate (Na₂B₄O₇·5H₂O), also known as sodium tetraborate pentahydrate, is a hydrated borate compound with a molecular weight of 291.29 g/mol. It appears as a white, odorless crystalline solid with a density of 1.82 g/cm³ and a melting point of 200°C . Its solubility in water is temperature-dependent: 3.82% at 20°C and 51.2% at 100°C, making it suitable for applications requiring controlled boron release .

This compound is industrially significant, serving as a boron source in fertilizers, a cross-linking agent in polymers, a flame retardant, and a key component in ceramic glazes . Turkey is a major producer, with an annual output of 320,000 tons of borate pentahydrate, primarily used in agriculture and manufacturing .

Properties

Molecular Formula |

BH10NaO8-2 |

|---|---|

Molecular Weight |

171.88 g/mol |

IUPAC Name |

sodium;borate;pentahydrate |

InChI |

InChI=1S/BO3.Na.5H2O/c2-1(3)4;;;;;;/h;;5*1H2/q-3;+1;;;;; |

InChI Key |

LRZRKWJZPYGDKX-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])[O-].O.O.O.O.O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium borate pentahydrate can be synthesized through the reaction of boric acid (H₃BO₃) with sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). The reaction typically involves heating the mixture to facilitate the formation of sodium borate, which is then crystallized to obtain the pentahydrate form.

Industrial Production Methods: Industrially, sodium borate pentahydrate is produced by mining boron-containing minerals such as kernite and tincal. The extracted minerals are dissolved in water, and the solution is then concentrated and cooled to crystallize sodium borate pentahydrate. This method is efficient and widely used in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium borate pentahydrate undergoes various chemical reactions, including:

Acid-Base Reactions: It reacts with acids to form boric acid and corresponding sodium salts.

Hydrolysis: In aqueous solutions, it hydrolyzes to form boric acid and sodium hydroxide.

Dehydration: Upon heating, it loses water molecules to form anhydrous sodium borate.

Common Reagents and Conditions:

Acids: Hydrochloric acid (HCl) is commonly used to convert sodium borate pentahydrate to boric acid.

Heat: Elevated temperatures are used to dehydrate the compound.

Major Products Formed:

Boric Acid (H₃BO₃): Formed when sodium borate pentahydrate reacts with acids.

Anhydrous Sodium Borate (Na₂B₄O₇): Formed upon heating.

Scientific Research Applications

Industrial Applications

- Cleaning Agents

- Agricultural Uses

- Textile Industry

- Cosmetics and Personal Care

- Ceramics and Glass Production

Case Study 1: Borax in Cleaning Products

A study on the effectiveness of sodium borate pentahydrate in cleaning agents demonstrated that its inclusion significantly improved the removal of tough stains compared to conventional detergents alone. The study highlighted its role in breaking down chemical bonds, thereby enhancing cleaning efficiency .

Case Study 2: Agricultural Impact

Research conducted on the application of sodium borate pentahydrate as a fertilizer revealed that crops treated with this compound exhibited a 20% increase in yield compared to untreated plots. The study emphasized its importance in addressing boron deficiency in soil, which is critical for plant growth .

Case Study 3: Cosmetic Formulations

Clinical trials assessing the safety of sodium borate pentahydrate in cosmetic products found that formulations containing up to 3.2% of the compound were non-irritating and safe for use on human skin. This supports its continued use in skincare products .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Cleaning Agents | Detergents, surface cleaners | Enhances cleaning power, softens water |

| Agriculture | Micronutrient fertilizer | Corrects boron deficiency, improves crop yield |

| Textile Industry | Flame retardant, dyeing agent | Improves safety and color retention |

| Cosmetics | pH stabilizer, antiseptic | Safe for skin applications |

| Ceramics & Glass | Enhances optical properties | Increases durability and aesthetic qualities |

Mechanism of Action

The mechanism of action of sodium borate pentahydrate involves its ability to form borate ions in aqueous solutions. These ions can interact with various biological molecules, leading to their stabilization or inhibition. For example, borate ions can inhibit the growth of fungi by interfering with their cell wall synthesis. Additionally, borate ions can form complexes with diols and polyols, which are important in various biochemical pathways .

Comparison with Similar Compounds

Critical Analysis of Contradictory Evidence

- Medical Use: refers to "sodium pentaborate pentahydrate gel" for epistaxis treatment, but this likely conflates pentaborate (B₅O₈⁻) with tetraborate (B₄O₇²⁻).

- Thermal Stability : While sodium borate pentahydrate is stable up to 500°C in fertilizers , its use in ceramics requires even higher stability, achieved by blending with other borates .

Biological Activity

Sodium borate pentahydrate (NaB), a boron compound, has garnered attention for its diverse biological activities. This article explores its effects on cellular metabolism, growth inhibition in various organisms, and potential therapeutic applications, particularly in cancer treatment.

Sodium borate pentahydrate is represented by the chemical formula . It is a white crystalline solid that dissolves in water to release borate ions, which are biologically active.

1. Metabolic Reprogramming in Cancer Cells

Recent studies indicate that sodium borate pentahydrate can induce metabolic changes in cancer cell lines. In a study involving hepatoma cell lines HEP3B and HepG2, treatment with NaB (15 μg/mL) resulted in:

- Decreased proteome acetylation , particularly in mitochondrial proteins.

- Increased NAD+/NADH ratio , enhancing the activity of mitochondrial sirtuin SIRT3.

- Reduced proliferation rates of cancer cells and diminished levels of reactive oxygen species (ROS) .

This suggests that NaB may play a role in reprogramming cellular metabolism through the activation of sirtuins, which are crucial for cellular stress responses.

2. Effects on Algal Growth

Sodium pentaborate pentahydrate has been shown to affect algal species such as Chlorella vulgaris. A study demonstrated that exposure to NaB initially inhibited algal growth and chlorophyll synthesis but later led to increased chlorophyll content after prolonged exposure (168 hours). The enzyme activities of superoxide dismutase and catalase were elevated during the initial exposure period, indicating a stress response .

3. Toxicological Profile

The toxicity of sodium borate pentahydrate varies across species. Its low bioaccumulation potential is evidenced by its log Kow value of 0.175, indicating a greater affinity for water than for lipids . Toxicity studies report:

- Mammalian LD50 : >631 mg/kg.

- Aquatic organisms : Low toxicity observed (e.g., fish LC50 >1,021 ppm) .

This profile suggests that while sodium borate pentahydrate can be harmful at high concentrations, it is generally safe for many non-target organisms when used appropriately.

Case Study 1: Cancer Treatment Synergy

A recent investigation into the synergistic effects of sodium pentaborate pentahydrate combined with curcumin (Cur) and piperine (Pip) revealed promising results against hepatocellular carcinoma (HCC) cells. The combination treatment exhibited:

- Significant cytotoxicity in HepG2 and Hep3B cells.

- Induction of apoptosis and cell cycle arrest at the G0-G1 phase.

- A combination index (CI) value indicating synergy (CI < 1), suggesting enhanced therapeutic efficacy when combined with Cur and Pip .

Case Study 2: Environmental Impact

Research assessing the environmental impact of sodium borate pentahydrate on aquatic ecosystems highlighted its essential role in small quantities for aquatic vertebrates and invertebrates. However, excessive concentrations pose risks to reproduction and embryogenesis in fish and amphibians .

Summary Table of Biological Effects

Q & A

Q. What strategies mitigate interference from sodium borate pentahydrate in spectroscopic analyses (e.g., NMR, Raman)?

- For NMR, use deuterated solvents and suppress borate peaks via presaturation. In Raman spectroscopy, avoid laser-induced heating by reducing power (<10 mW) to prevent dehydration artifacts .

Data Interpretation and Reporting

Q. How can conflicting results in borate-mediated catalysis studies be critically analyzed?

Q. What guidelines ensure rigorous reporting of sodium borate pentahydrate-based research in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.